(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
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Overview
Description
®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and a fluorine atom attached to a dihydrobenzo[f][1,4]oxazepine core
Preparation Methods
The synthesis of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazepine core: This step involves the cyclization of a suitable precursor to form the dihydrobenzo[f][1,4]oxazepine ring system.
Introduction of the bromine atom: Bromination is carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Addition of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable reagent.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization reactions: The oxazepine ring can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include N-bromosuccinimide (NBS), Selectfluor, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one involves its interaction with specific molecular targets. For example, in the context of its anticonvulsant activity, the compound may modulate neuronal ion channels or receptors to reduce neuronal excitability . In cancer research, its derivatives inhibit TNIK, a kinase involved in the Wnt/β-catenin signaling pathway, thereby suppressing cancer cell proliferation and migration .
Comparison with Similar Compounds
Similar compounds to ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one include:
7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These compounds have been studied for their anticonvulsant and hypnotic properties.
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives: These derivatives are selective TNIK inhibitors with potential anti-colorectal cancer effects.
The uniqueness of ®-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C14H15BrFNO2 |
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Molecular Weight |
328.18 g/mol |
IUPAC Name |
2-bromo-1-[(3R)-3-cyclopropyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]ethanone |
InChI |
InChI=1S/C14H15BrFNO2/c15-6-14(18)17-7-10-5-11(16)3-4-13(10)19-8-12(17)9-1-2-9/h3-5,9,12H,1-2,6-8H2/t12-/m0/s1 |
InChI Key |
XJPHJBDRRJOCNB-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC1[C@@H]2COC3=C(CN2C(=O)CBr)C=C(C=C3)F |
Canonical SMILES |
C1CC1C2COC3=C(CN2C(=O)CBr)C=C(C=C3)F |
Origin of Product |
United States |
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